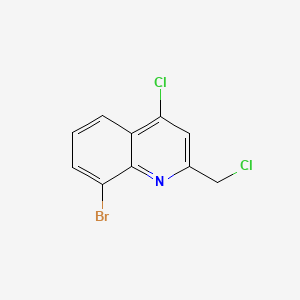

8-Bromo-4-chloro-2-(chloromethyl)quinoline

Description

Significance of Quinoline (B57606) Derivatives in Organic Synthesis and Medicinal Chemistry

Quinoline, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a vast array of chemical compounds. researchgate.netorientjchem.org In organic synthesis, quinoline derivatives are prized as versatile building blocks and intermediates for constructing more complex molecular architectures. researchgate.net The functionalization of the quinoline ring is a key strategy in modern synthetic chemistry, allowing for the precise introduction of various functional groups to expand chemical diversity. researchgate.net

In the realm of medicinal chemistry, the quinoline nucleus is recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active agents. orientjchem.orgnih.govresearchgate.net Compounds containing the quinoline core have demonstrated a wide spectrum of biological activities. orientjchem.orgnih.gov This has led to the development of numerous quinoline-based drugs for various therapeutic applications. researchgate.netnih.gov The adaptability of the quinoline ring allows medicinal chemists to modify its structure to enhance potency, selectivity, and pharmacokinetic properties, making it a central focus in drug discovery and development programs. researchgate.netresearchgate.net

Table 1: Examples of Pharmacological Activities of Quinoline Derivatives

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | researchgate.netorientjchem.org |

| Antibacterial | researchgate.netnih.gov |

| Antimalarial | nih.gov |

| Antifungal | nih.govorientjchem.org |

| Anti-inflammatory | orientjchem.orgnih.gov |

| Antiviral | nih.govorientjchem.org |

| Antitubercular | nih.govnih.gov |

Overview of Halogenated Quinoline Scaffolds and Their Unique Reactivity Profiles

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold dramatically influences the molecule's electronic properties and reactivity. Halogenated quinolines are crucial intermediates in organic synthesis, primarily because the halogen atoms serve as versatile functional handles for further molecular elaboration. evitachem.comnih.gov They are frequently employed as substrates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of new carbon-carbon bonds. evitachem.com

The position and nature of the halogen substituent dictate the reactivity of the quinoline ring. For instance, halogens can be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. evitachem.com Furthermore, modern synthetic methods have focused on the direct, regioselective C-H halogenation of quinolines, providing efficient and atom-economical pathways to these valuable intermediates without the need for pre-functionalized starting materials. rsc.orgresearchgate.net The unique reactivity imparted by halogenation makes these scaffolds indispensable for creating libraries of complex quinoline derivatives for screening in drug discovery and materials science. evitachem.comnih.gov

Structural Attributes of 8-Bromo-4-chloro-2-(chloromethyl)quinoline for Advanced Research

This compound is a polysubstituted quinoline derivative with the molecular formula C₁₀H₆BrCl₂N. uni.lu Its structure is characterized by three distinct reactive sites, stemming from its specific substitution pattern.

Table 2: Structural and Chemical Information for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆BrCl₂N |

| IUPAC Name | This compound |

| InChI Key | SHFLXXFBPGAYRW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C(N=C2C(=C1)Br)CCl)Cl |

Data sourced from PubChem. uni.lu

The key structural attributes contributing to its utility in advanced research are:

The Quinoline Core : Provides the fundamental heterocyclic framework known for its biological relevance. evitachem.com

8-Bromo Substituent : The bromine atom at the C8 position can participate in various metal-catalyzed cross-coupling reactions, allowing for the attachment of aryl, alkyl, or other organic fragments. evitachem.com

4-Chloro Substituent : The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution, enabling the introduction of amines, alcohols, and other nucleophiles. evitachem.com

2-(Chloromethyl) Group : The chloromethyl group at the C2 position is a highly reactive alkylating agent. The chlorine atom is readily displaced by a wide range of nucleophiles, making it an excellent point for linking the quinoline scaffold to other molecules or functional groups. evitachem.com

This trifunctional nature makes this compound a highly valuable and versatile building block. evitachem.com Researchers can selectively address each of the halogenated positions under different reaction conditions, allowing for the stepwise and controlled synthesis of complex, highly functionalized quinoline derivatives designed for specific applications in medicinal chemistry and materials science. evitachem.comevitachem.com

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrCl2N |

|---|---|

Molecular Weight |

290.97 g/mol |

IUPAC Name |

8-bromo-4-chloro-2-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H6BrCl2N/c11-8-3-1-2-7-9(13)4-6(5-12)14-10(7)8/h1-4H,5H2 |

InChI Key |

SHFLXXFBPGAYRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N=C2C(=C1)Br)CCl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Bromo 4 Chloro 2 Chloromethyl Quinoline and Its Precursors

Strategies for Regioselective Halogenation of the Quinoline (B57606) Core

Achieving regioselective halogenation of the quinoline scaffold is a fundamental challenge in its functionalization. The electronic properties of the quinoline ring system, with its electron-rich benzene (B151609) moiety and electron-deficient pyridine (B92270) ring, dictate the positions susceptible to electrophilic substitution. In strongly acidic conditions, electrophilic attack on the quinolinium cation typically occurs at the C-5 and C-8 positions of the benzene ring. pjsir.org

Directed Bromination Approaches for C-8 Position

The introduction of a bromine atom specifically at the C-8 position requires overcoming the challenge of selectivity, as the C-5 position is often co-reactive. pjsir.org Modern synthetic chemistry has addressed this through directed C-H activation strategies. One highly effective method involves the use of quinoline N-oxides as directing groups.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinoline N-oxides. mdpi.comacs.org This protocol facilitates the direct bromination of the C-8 position with excellent functional group tolerance. The mechanism is believed to proceed through the formation of a five-membered rhodacycle intermediate, which positions the catalyst for selective C-H activation and subsequent bromination at the C-8 position. acs.orgresearchgate.net This approach offers a significant advantage over traditional electrophilic bromination methods, which often yield mixtures of 5- and 8-bromo isomers. pjsir.org

| Method | Catalyst/Reagent | Directing Group | Key Features |

| Directed C-H Activation | [RhCp*Cl2]2 / NBS | N-oxide | High regioselectivity for C-8 position; mild reaction conditions. mdpi.comacs.org |

| Electrophilic Bromination | Br2 / H2SO4 / Ag2SO4 | None (Protonated quinoline) | Yields a mixture of 5- and 8-bromoquinolines. pjsir.org |

| Halogenation of 8-Substituted Quinolines | Molecular Bromine (Br2) | Existing C-8 substituent (e.g., -OH, -NH2) | Regioselectivity is influenced by the nature of the existing substituent. researchgate.net |

Selective Chlorination Protocols for C-4 Position

The C-4 position of the quinoline ring is part of the pyridine moiety and is generally resistant to electrophilic attack. Selective chlorination at this position is typically achieved by starting with a precursor that has an oxygen functionality at C-4, such as a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the quinolin-4-one form).

A common and effective protocol involves the conversion of a 4-oxo-tetrahydroquinoline intermediate into the corresponding 4-chloroquinoline. This transformation is frequently accomplished using chlorinating agents like phosphorus oxychloride (POCl₃). google.com For instance, the synthesis of 4,8-dichloroquinoline (B1582372) can be achieved by cyclizing 3-(2-chloroanilino)propionic acid to form 8-chloro-4-oxo-1,2,3,4-tetrahydroquinoline, followed by chlorination and aromatization with phosphorus oxychloride. google.com This multi-step sequence ensures the chlorine atom is installed exclusively at the desired C-4 position.

Introduction and Functionalization of the 2-(Chloromethyl) Moiety

The 2-(chloromethyl) group is a valuable synthetic handle, allowing for further elaboration of the quinoline scaffold through nucleophilic substitution reactions. Its introduction requires specific precursors and synthetic strategies.

Preparation of 2-(Chloromethyl)quinoline Precursors

The 2-(chloromethyl) group is typically introduced from a precursor containing a methyl group at the C-2 position (quinaldine) or through cyclization reactions that build the quinoline ring with the desired side chain already incorporated. For example, ethyl 2-(chloromethyl)quinoline-3-carboxylate can be synthesized in a one-step procedure, serving as a versatile building block for more complex structures. researchgate.net Another approach involves the direct chloromethylation of a quinoline derivative, which can be achieved using reagents like chloromethyl methyl ether or a combination of paraformaldehyde and a Lewis acid catalyst. evitachem.com The synthesis of 2-trichloromethyl-4-chloroquinoline from 4-quinaldinol using phosphorus pentachloride in phosphorus oxychloride has also been reported, which can be a precursor to the chloromethyl derivative. google.com

Multi-step Synthetic Sequences for Complex Quinoline Architectures

The assembly of a molecule like 8-Bromo-4-chloro-2-(chloromethyl)quinoline is inherently a multi-step process that combines the regioselective halogenation and side-chain installation strategies. A plausible synthetic route would involve:

Starting with a suitable aniline (B41778) precursor to construct the quinoline core, potentially incorporating the 2-methyl group early on via a Doebner-von Miller or similar reaction.

Executing a directed bromination at the C-8 position, for instance, through the N-oxide intermediate.

Converting the C-4 position to a 4-hydroxy (or 4-oxo) group, which is then chlorinated using a reagent like POCl₃.

Finally, performing a free-radical chlorination on the 2-methyl group to yield the desired 2-(chloromethyl) moiety.

This sequential functionalization ensures precise control over the substitution pattern, leading to the target complex quinoline architecture. evitachem.comresearchgate.net

Green Chemistry Principles and Sustainable Synthesis Considerations for Halogenated Quinolines

Traditional methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, often rely on harsh conditions, strong acids, and hazardous oxidizing agents, which are environmentally undesirable. mdpi.comresearchgate.net Consequently, there is a significant shift towards developing more sustainable and greener synthetic protocols for halogenated quinolines.

Key green chemistry considerations include:

Atom Economy: Employing reactions that maximize the incorporation of starting materials into the final product. C-H activation and functionalization strategies are particularly advantageous as they avoid the need for pre-functionalized substrates. mdpi.comnih.gov The use of atom-economical halogen sources like trihaloisocyanuric acids represents a greener alternative to traditional halogenating agents. rsc.orgnih.gov

Catalysis: The use of nanocatalysts offers benefits such as high efficiency, easy separation, and recyclability, reducing catalyst waste. nih.govacs.org Moreover, a move towards metal-free catalytic systems avoids the use of expensive and potentially toxic transition metals. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for quinoline synthesis, often under solvent-free or greener solvent conditions. mdpi.com

Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a central tenet of green chemistry. researchgate.net Catalyst-free techniques in greener solvents are becoming increasingly effective for synthesizing quinoline analogs. researchgate.net

By integrating these principles, the synthesis of complex halogenated quinolines can be made more efficient, cost-effective, and environmentally sustainable. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Studies of 8 Bromo 4 Chloro 2 Chloromethyl Quinoline

Nucleophilic Substitution Reactions at the Chloromethyl Group

The 2-(chloromethyl) group on the quinoline (B57606) ring is analogous to a benzylic chloride, making it a highly reactive site for SN2 reactions. This reactivity allows for the introduction of a wide array of functional groups through displacement of the chloride ion by various nucleophiles.

Formation of Aminoalkyl and Alkoxyalkyl Derivatives

The carbon of the chloromethyl group is highly electrophilic and susceptible to attack by nitrogen and oxygen nucleophiles. Reactions with primary or secondary amines lead to the formation of the corresponding aminoalkyl quinoline derivatives. Similarly, alcohols or alkoxides can displace the chloride to yield alkoxyalkyl ethers. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.

While specific studies on 8-Bromo-4-chloro-2-(chloromethyl)quinoline are not extensively detailed in the literature, the general reactivity of 2-(chloromethyl)quinolines supports these transformations. The reaction conditions would typically involve a polar aprotic solvent and moderate temperatures to achieve high yields of the desired substituted products.

Table 1: Representative Nucleophilic Substitution Reactions at the C2-Chloromethyl Position

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure | Product Class |

|---|---|---|---|

| R₂NH (e.g., Morpholine) | K₂CO₃, Acetonitrile, reflux | 8-Bromo-4-chloro-2-(morpholinomethyl)quinoline | Aminoalkyl derivative |

| ROH (e.g., Ethanol) | NaOEt, Ethanol (B145695), reflux | 8-Bromo-4-chloro-2-(ethoxymethyl)quinoline | Alkoxyalkyl derivative |

Note: This table represents expected reactions based on the known reactivity of the chloromethyl group on quinoline scaffolds; specific experimental data for this exact substrate is limited in publicly accessible literature.

Exploration of Sulfur- and Selenium-Containing Analogs

Extending the nucleophilic substitution methodology, sulfur and selenium nucleophiles can be employed to generate novel analogs. Thiols (RSH) and their corresponding thiolates (RS⁻) are excellent nucleophiles and react readily with the chloromethyl group to form thioethers. For instance, reaction with thiourea (B124793) followed by hydrolysis, or direct reaction with alkanethiols, can furnish the corresponding 2-(sulfanylmethyl)quinolines. mdpi.com

The synthesis of selenium analogs follows a similar pathway, using reagents like potassium selenocyanate (B1200272) (KSeCN) or alkylselenols (RSeH) to introduce the selenium moiety. These sulfur and selenium derivatives are of interest for their potential biological activities and as intermediates for further synthetic transformations.

Transition Metal-Catalyzed Cross-Coupling Reactions of Halogen Substituents

The quinoline core of the title compound features two distinct halogen substituents on the aromatic ring: a bromine atom at the C8 position and a chlorine atom at the C4 position. This arrangement allows for selective functionalization using transition metal-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura reaction pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst. A key aspect of reactions on polyhalogenated substrates is selectivity. In palladium catalysis, the reactivity of aryl halides generally follows the order I > Br > Cl. evitachem.com This trend implies that the C8-Br bond in this compound would be significantly more reactive than the C4-Cl bond under typical Suzuki-Miyaura conditions.

This selectivity allows for the targeted introduction of aryl, heteroaryl, or alkyl groups at the C8 position while leaving the C4-chloro and C2-chloromethyl groups intact for subsequent modifications. A typical reaction would involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. evitachem.com

Table 2: Predicted Selective Suzuki-Miyaura Coupling at the C8-Position

| Boronic Acid (R-B(OH)₂) | Catalyst System | Product Structure |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 4-Chloro-2-(chloromethyl)-8-phenylquinoline |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₃PO₄, Dioxane | 4-Chloro-2-(chloromethyl)-8-(thiophen-2-yl)quinoline |

Note: This table illustrates the expected regioselective outcome based on established principles of palladium-catalyzed cross-coupling reactions. Specific experimental validation on this substrate is not widely reported.

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. The same reactivity principles apply, making the C8-Br bond the preferred site for amination over the C4-Cl bond.

This reaction enables the synthesis of a diverse range of 8-aminoquinoline (B160924) derivatives from primary or secondary amines. The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency and can be tailored to the specific amine coupling partner. This selective functionalization provides a route to compounds with potential applications as ligands or biologically active agents.

Oxidative and Reductive Transformations of the Quinoline Nucleus and Side Chains

The this compound molecule possesses sites that are amenable to both oxidation and reduction.

The tertiary nitrogen atom of the quinoline ring is a common site for oxidation. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide can convert the nitrogen to the corresponding quinoline N-oxide. evitachem.com This transformation can alter the electronic properties of the quinoline ring, potentially influencing the reactivity of the halogen substituents in subsequent reactions.

Reductive transformations can target the halogen substituents. Catalytic hydrogenation or the use of reducing agents can lead to dehalogenation. It is plausible that selective reduction could be achieved. For example, palladium-catalyzed hydrodehalogenation might preferentially remove the more reactive bromine at C8 before affecting the chlorine at C4. Complete reduction would likely lead to the removal of all halogen atoms, yielding 2-(methyl)quinoline.

Exploration of Structure Activity Relationships Sar Through Analog Design and Synthesis

Rational Design Principles for Novel Quinoline (B57606) Scaffolds with Diverse Substituents

The quinoline ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of pharmacological properties. nih.gov Its "privileged" structure serves as a versatile template for the rational design of new therapeutic agents. researchgate.net The design process for novel quinoline-based molecules involves strategically functionalizing the core scaffold at various positions to modulate their biological activity. nih.gov This approach allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric profile, which are critical for effective drug-target interactions.

The core principle of rational design is to establish a clear structure-activity relationship (SAR), where specific substituents are systematically introduced to probe their effect on activity. nih.gov For instance, the design of quinoline-chalcone derivatives is based on a molecular hybridization strategy, combining two known pharmacophores to create novel compounds with potential anticancer activity. mdpi.com Key considerations in the rational design of quinoline scaffolds include:

Target-specific modifications: Substituents are chosen to optimize interactions with a specific biological target. This may involve introducing groups capable of forming hydrogen bonds, halogen bonds, or hydrophobic interactions.

Pharmacokinetic optimization: Modifications are made to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

Scaffold hopping and bioisosterism: Replacing the core quinoline structure or its substituents with other groups that have similar biological properties can lead to compounds with improved potency, selectivity, or reduced toxicity. researchgate.net

The strategic placement of diverse substituents on the quinoline ring system allows medicinal chemists to develop extensive libraries of compounds, which can then be screened to identify leads with desired biological profiles. nih.gov

Synthetic Strategies for Positional Isomers and Bioisosteric Replacements

The synthesis of analogs of 8-Bromo-4-chloro-2-(chloromethyl)quinoline is crucial for exploring the SAR. This involves creating positional isomers and making bioisosteric replacements to understand the importance of substituent placement and nature.

Bioisosteric Replacement: Bioisosteric replacement is a fundamental strategy in drug design used to modify a compound's properties while retaining its desired biological activity. researchgate.netspirochem.com It involves substituting an atom or a group of atoms with another that has similar physical and chemical characteristics. researchgate.net This can lead to improved potency, enhanced selectivity, better pharmacokinetics, or reduced toxicity. preprints.org

In the context of quinoline scaffolds, a common bioisosteric replacement involves substituting a carbon atom with a heteroatom like sulfur or nitrogen, or replacing one halogen with another. preprints.orgnih.gov For example, a fluorine atom might be swapped for a chlorine or bromine atom to modulate lipophilicity and the potential for halogen bonding. researchgate.net Synthetic routes are designed to incorporate these replacements. This often involves reacting a precursor molecule, such as a chloro-substituted quinoline, with a reagent that introduces the new functional group. nih.gov The goal is to create a new molecule with a similar size, shape, and electronic configuration to the parent compound but with altered physicochemical properties. spirochem.com

The following table summarizes different synthetic approaches for creating quinoline analogs.

| Strategy | Description | Example Synthetic Approach | Reference |

| Positional Isomerism | Varies the position of substituents on the quinoline ring to assess the impact of location on activity. | Regioselective bromination of 8-substituted quinolines using controlled amounts of Br2. | researchgate.net |

| Bioisosteric Replacement | Swaps functional groups with others possessing similar steric and electronic properties to improve ADME/Tox profiles. | Reaction of 6-chloroalkyl-quinazolines with sulfanylalkyl carboxylic acids to replace a carbon with a sulfur atom. | nih.gov |

| Hybridization | Combines the quinoline scaffold with another pharmacologically active moiety. | Linking a chalcone (B49325) fragment to the quinoline scaffold to produce novel anticancer agents. | mdpi.com |

Elucidation of the Impact of Halogen and Chloromethyl Substituents on Molecular Interactions

The specific substituents on the this compound scaffold—namely the bromine at position 8, the chlorine at position 4, and the chloromethyl group at position 2—are critical determinants of its molecular interactions.

Halogen Substituents (Bromo and Chloro): Halogen atoms significantly influence a molecule's properties through a combination of steric, electronic, and hydrophobic effects. researchgate.net The introduction of chlorine or bromine into a molecule generally increases its lipophilicity, which can enhance membrane permeability and hydrophobic interactions with a biological target. eurochlor.org

A key interaction involving halogens is "halogen bonding," a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) such as an oxygen or nitrogen atom on a protein. The strength of this bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). researchgate.net Therefore, the bromine at C8 and the chlorine at C4 can form distinct halogen bonds, influencing the binding affinity and orientation of the molecule within a target's active site.

Studies on halogenated quinazoline (B50416) derivatives have shown that increasing the atomic number of the halogen substituent can enhance binding affinity to proteins like human serum albumin, primarily through increased hydrophobic forces. researchgate.netmdpi.com Theoretical studies also confirm that halogen substituents have a pronounced effect on crystal packing and intermolecular contacts, often reducing H···H contacts in favor of H···X (halogen) interactions. nih.gov

Chloromethyl Substituent: The 2-(chloromethyl) group is a reactive moiety that can act as an alkylating agent. This group can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine, or lysine) in the active site of a target protein. This covalent interaction can lead to irreversible inhibition, which can result in prolonged and potent biological activity. The reactivity of the chloromethyl group is a key feature that distinguishes it from less reactive substituents like a simple methyl group. nih.gov

The following table details the potential contributions of each substituent to molecular interactions.

| Substituent | Position | Potential Molecular Interactions | Effect on Biological Profile |

| 8-Bromo | C8 | Halogen bonding, hydrophobic interactions, steric effects. | Influences binding affinity and selectivity. researchgate.net |

| 4-Chloro | C4 | Halogen bonding, hydrophobic interactions, alters electronic distribution of the ring. | Modulates binding affinity and membrane permeability. eurochlor.org |

| 2-(Chloromethyl) | C2 | Covalent bond formation (alkylation), hydrogen bonding, steric effects. | Can lead to irreversible inhibition and potent activity. nih.gov |

Advanced Spectroscopic and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. For 8-Bromo-4-chloro-2-(chloromethyl)quinoline, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the methylene (B1212753) protons of the chloromethyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the quinoline core. The protons on the benzene (B151609) portion of the ring system would likely appear as a complex multiplet, influenced by the bromine atom at position 8. The proton at position 3 and the proton at position 5 would also give distinct signals. The methylene protons (-CH₂Cl) at position 2 would likely appear as a singlet, shifted downfield due to the electronegativity of the adjacent chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The positions of these signals are influenced by the attached atoms (H, Br, Cl, N) and their position within the heterocyclic ring system. The carbon of the chloromethyl group would be readily identifiable. The carbon atom attached to the bromine (C8) and the carbon attached to the chlorine (C4) would exhibit characteristic chemical shifts.

While specific, experimentally-derived NMR data for this compound is not widely available in public literature, analysis of related compounds such as 8-bromo-4-chloro-2-methylquinoline (B73239) provides comparative insights.

Advanced Mass Spectrometry for Molecular Structure Elucidation and Reaction Pathway Analysis

Advanced mass spectrometry techniques are essential for confirming the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns.

The molecular formula of the compound is C₁₀H₆BrCl₂N. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming this composition. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, which is a powerful diagnostic tool for identifying halogenated compounds.

The monoisotopic mass of the compound is approximately 288.906 Da. Fragmentation in the mass spectrometer would likely involve the loss of the chloromethyl group, the chlorine atom, or the bromine atom, leading to predictable fragment ions that can be used to piece together the molecular structure.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the molecule, offering another layer of structural characterization.

Table 1: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 289.91335 | 146.6 |

| [M+Na]⁺ | 311.89529 | 162.1 |

| [M-H]⁻ | 287.89879 | 152.2 |

| [M+NH₄]⁺ | 306.93989 | 167.7 |

| [M+K]⁺ | 327.86923 | 147.7 |

Data sourced from PubChemLite.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C=C and C=N stretching vibrations from the quinoline ring system, typically in the 1600-1400 cm⁻¹ region. C-H stretching vibrations from the aromatic ring would appear around 3100-3000 cm⁻¹, while the C-H stretching of the CH₂Cl group would be slightly lower, around 2950-2850 cm⁻¹. The C-Cl and C-Br stretching vibrations would be found in the fingerprint region, at lower wavenumbers (typically below 800 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. This technique would also be useful for identifying the C-Br and C-Cl bonds.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystal structure analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound.

As of now, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.

Computational and Theoretical Chemistry Applications

Density Functional Theory (DFT) for Electronic Structure Calculations and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For halogenated quinolines, DFT calculations can provide deep insights into how the electron-withdrawing and steric effects of bromine and chlorine substituents influence the molecule's behavior.

DFT is employed to calculate a variety of molecular properties that are crucial for predicting reactivity. researchgate.netacs.orgnih.gov These include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For "8-Bromo-4-chloro-2-(chloromethyl)quinoline," the locations of these frontier orbitals would indicate the most probable sites for nucleophilic and electrophilic attack.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting sites prone to intermolecular interactions, such as hydrogen bonding or electrophilic/nucleophilic attacks. The presence of electronegative halogen and nitrogen atoms in the quinoline (B57606) ring creates a complex electrostatic landscape that is critical for its biological interactions.

Global and local reactivity descriptors, such as chemical hardness, softness, electronegativity, and Fukui functions, can also be derived from DFT calculations to quantify and predict the molecule's reactivity. researchgate.netnih.gov

Table 1: Illustrative DFT-Calculated Properties for a Substituted Quinoline Derivative (Note: This table presents example data typical for this class of compounds, as specific values for this compound are not available in the cited literature.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Predicts chemical reactivity and stability |

| Dipole Moment | 3.2 Debye | Measures polarity, influencing solubility and interactions |

| Chemical Hardness | 2.2 eV | Resistance to change in electron configuration |

Molecular Docking and Dynamics Simulations for Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govorientjchem.org For quinoline derivatives, which are known to exhibit a wide range of biological activities, docking studies are essential for understanding their mechanism of action at the molecular level. nih.gov Halogenated quinolines, for instance, have been investigated as potential inhibitors for various enzymes and receptors involved in cancer and infectious diseases. nih.govnih.gov

In a typical docking study involving a compound like "this compound," the 3D structure of the molecule would be placed into the binding site of a target protein. The simulation algorithm then explores various binding poses, rotations, and conformations of the ligand, calculating the binding affinity for each. The results are ranked by a scoring function, which estimates the strength of the protein-ligand interaction, often expressed as a binding energy in kcal/mol. orientjchem.org

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability and conformational changes of the protein-ligand complex over time. acs.org MD simulations provide a more dynamic picture, revealing how the ligand and protein adjust to each other and the role of solvent molecules, which can be crucial for understanding the binding thermodynamics and kinetics.

Table 2: Example Molecular Docking Results for a Quinoline Derivative against a Kinase Target (Note: This table is for illustrative purposes to show typical data from such a study.)

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| EGFR Tyrosine Kinase | 1M17 | -9.8 | Met793, Cys797 | Hydrogen Bond, Pi-Alkyl |

| Aurora A Kinase | 4J8P | -8.5 | Arg220, Ala213 | Hydrogen Bond, Hydrophobic |

| HIV Reverse Transcriptase | 4I2P | -10.2 | Lys101, Tyr181 | Pi-Pi Stacking, Halogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. wisdomlib.orgscholarsresearchlibrary.com By developing a robust QSAR model, chemists can predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates and reducing the time and cost of drug discovery. nih.govallsubjectjournal.com

To build a QSAR model for a series of quinoline analogs, a dataset of compounds with known biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that correlates the descriptors with the observed biological activity. scholarsresearchlibrary.comallsubjectjournal.com A statistically significant QSAR model can then be used to predict the activity of new analogs of "this compound" where, for example, the bromine atom is replaced by another group or the substitution pattern is altered. nih.gov

Elucidation of Reaction Mechanisms using Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and energy barriers that are often difficult to obtain experimentally. For the synthesis of complex molecules like "this compound," computational methods can be used to explore and validate plausible reaction pathways.

For instance, DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows for the calculation of activation energies, which determine the reaction rate, and the characterization of the geometry and electronic structure of transient species like transition states. researchgate.net

Well-known named reactions for synthesizing the quinoline core, such as the Skraup, Doebner-von Miller, Combes, or Friedländer syntheses, have been studied computationally to understand their intricate mechanisms. pharmaguideline.comiipseries.org By applying these computational approaches, researchers can predict the regioselectivity of substitutions on the quinoline ring, understand the role of catalysts, and optimize reaction conditions (e.g., temperature, solvent) to improve the yield and purity of the desired product. This knowledge is invaluable for the efficient synthesis of "this compound" and its derivatives.

Biological Activity Investigations in Vitro and Mechanistic Orientations

Investigation of Antimicrobial Activity Profiles

Halogenated quinolines have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. The presence of halogen atoms, such as bromine and chlorine, on the quinoline (B57606) scaffold is often associated with enhanced antimicrobial efficacy.

Table 1: Postulated Antibacterial Activity Profile

| Bacterial Strain | Activity Metric | Postulated Value |

|---|---|---|

| Pseudomonas aeruginosa | MIC | Data not available |

| Escherichia coli | MIC | Data not available |

| Staphylococcus aureus | MIC | Data not available |

Note: This table is illustrative and based on the general activity of the quinoline class of compounds. Specific data for 8-Bromo-4-chloro-2-(chloromethyl)quinoline is not available.

The antifungal potential of halogenated quinolines has also been a subject of scientific investigation. Studies on various quinoline analogues have reported activity against fungal pathogens like Candida albicans, a common cause of opportunistic infections in immunocompromised individuals. Halogenated 8-hydroxyquinolines, for example, have demonstrated notable antifungal effects.

The proposed mechanisms for the antifungal action of quinoline derivatives are multifaceted. One key mechanism is believed to be the chelation of essential metal ions, such as iron and copper, which are vital for fungal growth and enzymatic processes. By sequestering these metal ions, the compounds can disrupt critical metabolic pathways within the fungal cell. Another proposed mechanism involves the inhibition of fungal topoisomerase enzymes, which, similar to their bacterial counterparts, are essential for DNA replication and cell proliferation. The lipophilicity of the molecule, enhanced by halogenation, may also facilitate its penetration through the fungal cell membrane, leading to the disruption of cellular integrity.

Exploration of Anticancer Mechanisms and Anti-proliferative Effects (In Vitro Cell Line Studies)

Quinoline and its derivatives have emerged as a significant scaffold in the development of novel anticancer agents. Numerous studies have demonstrated the anti-proliferative effects of substituted quinolines against various cancer cell lines in vitro.

One of the well-established molecular targets for many anticancer quinoline derivatives is the nuclear enzyme topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription. By inhibiting topoisomerase I, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells. While direct evidence for this compound as a topoisomerase I inhibitor is not available, the general structural features are consistent with this class of inhibitors.

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Quinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. Following the inhibition of molecular targets like topoisomerase I and the resulting DNA damage, cellular signaling cascades are activated that lead to the engagement of apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute the apoptotic process. Studies on related compounds suggest that treatment of cancer cell lines with quinoline derivatives can lead to characteristic morphological changes associated with apoptosis, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Table 2: Postulated Anticancer Activity Profile

| Cancer Cell Line | Activity Metric | Postulated Value |

|---|---|---|

| Human Breast Cancer (e.g., MCF-7) | IC₅₀ | Data not available |

| Human Colon Cancer (e.g., HCT-116) | IC₅₀ | Data not available |

| Human Lung Cancer (e.g., A549) | IC₅₀ | Data not available |

Note: This table is illustrative and based on the general activity of the quinoline class of compounds. Specific data for this compound is not available.

Antiviral Activity Assessments (In Vitro)

The antiviral potential of quinoline derivatives has been recognized for many years, with chloroquine (B1663885) and hydroxychloroquine (B89500) being well-known examples. Research has explored the in vitro antiviral activity of various substituted quinolines against a range of viruses. The mechanisms of antiviral action are often virus-specific but can include the inhibition of viral entry into host cells, interference with viral replication machinery, and modulation of the host's immune response. While specific in vitro antiviral data for this compound is not documented in the available literature, the quinoline scaffold itself is a promising starting point for the development of new antiviral agents.

Enzyme Inhibition Studies and Mechanistic Insights (e.g., Carbonic Anhydrase)

Comprehensive searches of scientific literature and research databases did not yield any specific studies on the in vitro enzyme inhibitory activity of this compound, including its effects on carbonic anhydrase. Consequently, there are no detailed research findings, data tables, or mechanistic insights available for this particular compound in the context of enzyme inhibition.

The investigation into the biological activities of quinoline derivatives is an active area of research, with many compounds demonstrating a wide range of enzymatic interactions. However, a review of the available literature indicates that this compound has not been a specific subject of such published studies. Therefore, data regarding its potential to inhibit carbonic anhydrase or any other enzyme, including inhibition constants (Kᵢ) or IC₅₀ values, remains unreported.

Further research would be necessary to determine if this compound possesses any significant enzyme inhibitory properties and to elucidate the potential mechanisms of such actions.

Applications in Chemical Sciences Beyond Direct Biological Agents

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The reactivity of the three distinct halogenated positions on the 8-Bromo-4-chloro-2-(chloromethyl)quinoline molecule allows for a range of selective chemical transformations, making it a versatile intermediate in the synthesis of more complex organic molecules. evitachem.com The chloromethyl group at the 2-position is particularly susceptible to nucleophilic substitution, the chloro group at the 4-position can be displaced by strong nucleophiles, and the bromo group at the 8-position is amenable to metal-catalyzed cross-coupling reactions.

The high reactivity of the chloromethyl group allows for the facile introduction of various functional groups through nucleophilic substitution reactions. This makes it a key handle for elaborating the quinoline (B57606) core. For example, it can react with amines, alcohols, and thiols to form the corresponding amino, ether, and thioether derivatives.

The chlorine atom at the 4-position of the quinoline ring is less reactive than the chloromethyl group but can still participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles or under forcing conditions. This allows for the introduction of a second point of diversity in the molecular scaffold.

The bromine atom at the 8-position is the least reactive towards nucleophilic attack but is ideally suited for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and heterocyclic structures. The differential reactivity of the three halogenated sites allows for a stepwise and controlled functionalization of the quinoline scaffold, providing access to a wide array of complex molecular architectures.

A general synthetic strategy could involve the initial selective reaction of the more reactive chloromethyl group, followed by nucleophilic substitution at the 4-position, and finally, a cross-coupling reaction at the 8-position. This stepwise approach allows for the precise and controlled construction of highly functionalized quinoline derivatives.

Potential in Materials Science: Dyes, Polymers, and Semiconductors

Quinoline and its derivatives have been investigated for their potential applications in materials science due to their unique electronic and photophysical properties. rsc.org The extended π-system of the quinoline ring, coupled with the electronic perturbations introduced by the halogen substituents in this compound, suggests its potential as a building block for novel functional materials.

The chromophoric quinoline core, when appropriately functionalized, can give rise to molecules with interesting photophysical properties, making them candidates for use as dyes and fluorescent probes. The halogen atoms on this compound can be used as handles to attach other chromophoric or auxochromic groups, allowing for the fine-tuning of the absorption and emission properties of the resulting molecules.

The reactive chloromethyl group of this compound provides a convenient anchor point for the incorporation of the quinoline moiety into polymer chains. This could be achieved through polymerization reactions with suitable co-monomers, leading to the formation of quinoline-containing polymers. Such polymers may exhibit interesting thermal, mechanical, or electronic properties, making them potentially useful in a variety of applications, including as components in organic light-emitting diodes (OLEDs) or as sensors. nih.gov

The semiconductor properties of quinoline derivatives have also been a subject of interest. The ability to modify the electronic properties of the quinoline ring through substitution makes them attractive candidates for use in organic electronics. While specific studies on this compound in this context are not widely reported, its structure suggests that it could serve as a precursor to materials with tailored electronic properties for applications in organic field-effect transistors (OFETs) or photovoltaic devices.

Development as Chemical Probes for Biochemical Research

Fluorescent chemical probes are invaluable tools for visualizing and studying biological processes in real-time. Quinoline derivatives have emerged as a promising scaffold for the development of such probes due to their inherent fluorescence and the relative ease with which their photophysical properties can be modulated through chemical modification.

The development of quinoline-based fluorescent probes often involves the strategic placement of functional groups that can interact with specific analytes, leading to a change in the fluorescence signal. The reactive sites on this compound offer multiple avenues for the attachment of recognition moieties for various targets, such as metal ions, reactive oxygen species, or specific biomolecules. rsc.orgnanobioletters.com For example, the chloromethyl group could be used to link the quinoline core to a chelating agent, creating a sensor for metal ions. nanobioletters.com The binding of a target metal ion to the chelating unit could then induce a change in the fluorescence properties of the quinoline fluorophore, allowing for the detection and quantification of the metal ion. researchgate.net

Furthermore, the substitution pattern of the quinoline ring can be tailored to fine-tune the photophysical properties of the probe, such as its excitation and emission wavelengths, quantum yield, and photostability. The presence of the heavy bromine atom in this compound could also potentially be exploited to induce phosphorescence, which could be advantageous for certain imaging applications.

While the direct application of this compound as a chemical probe has not been extensively documented, its structural features make it a promising platform for the rational design and synthesis of novel fluorescent sensors for a wide range of applications in biochemical research.

Future Perspectives and Emerging Research Directions

Design of Next-Generation Halogenated Quinoline (B57606) Scaffolds with Tuned Reactivity

The future design of quinoline-based compounds will heavily rely on the precise tuning of their electronic and steric properties to optimize reactivity and biological activity. For scaffolds like 8-Bromo-4-chloro-2-(chloromethyl)quinoline, the halogen substitution pattern is a key determinant of function. Research has shown that modifying the position and nature of halogen substituents can profoundly impact the therapeutic potential of quinoline derivatives. acs.org

Synthetic tuning of the 2-position of the halogenated quinoline (HQ) scaffold, in particular, has a significant impact on antibacterial and antibiofilm activities. nih.gov The chloromethyl group at the C2 position of this compound serves as a highly reactive handle for introducing a wide variety of functional groups through nucleophilic substitution. This allows for the systematic development of compound libraries with diverse physicochemical properties. Future work will likely focus on creating analogues by replacing the chloromethyl group with various alkyl and amino moieties to enhance target specificity and potency. nih.gov

Furthermore, advanced, metal-free protocols for remote C–H halogenation are enabling the synthesis of quinolines with previously inaccessible substitution patterns. rsc.org Applying such methods could lead to the creation of poly-halogenated quinolines with unique biological profiles. The goal is to develop next-generation scaffolds where each substituent is rationally designed to contribute to a specific aspect of the molecule's function, be it target binding, metabolic stability, or cellular permeability.

| Position of Substitution | Type of Modification | Observed Impact on Reactivity/Biological Activity | Reference |

|---|---|---|---|

| C2 Position | Alkylation and Reductive Amination | Significantly impacts antibacterial and biofilm eradication activities against drug-resistant bacteria. | nih.gov |

| C5 Position | Metal-free Halogenation | Provides a route to novel halogenated quinolines with good functional group tolerance, useful for creating compounds of pharmaceutical interest. | rsc.org |

| C8 Position (Hydroxyquinoline) | Halogen Substitution Pattern | Influences the antiproliferative activity of organometallic anticancer agents. | acs.org |

| Quinoline Ring | General Halogenation | Can increase lipophilicity and enhance binding affinity to biological targets. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the synthesis and screening of next-generation quinoline derivatives, the integration of flow chemistry and automated synthesis platforms is becoming essential. Traditional batch synthesis of complex molecules like this compound can be time-consuming and difficult to scale. Flow chemistry offers significant advantages, including enhanced safety with hazardous reagents, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and the potential for higher yields.

For the large-scale production of substituted quinolines, continuous flow reactors can enhance efficiency and consistency. evitachem.com These systems allow for the rapid optimization of reaction conditions, enabling chemists to quickly explore a wide range of synthetic pathways and generate compound libraries for screening. Automated platforms can further streamline this process by integrating reaction setup, purification, and analysis, thereby minimizing manual intervention and accelerating the discovery-to-development pipeline. The future of quinoline chemistry will see these technologies used to construct complex derivatives, facilitating the exploration of a much larger chemical space than is currently feasible with conventional methods.

| Parameter | Traditional Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Often requires re-optimization for different scales. | Easily scalable by extending reaction time or using parallel reactors. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Improved safety with small reaction volumes and superior heat and mass transfer. |

| Control & Reproducibility | Difficult to maintain precise control, leading to variability. | Excellent control over parameters, ensuring high reproducibility. |

| Reaction Optimization | Slow and resource-intensive, requiring multiple discrete experiments. | Rapid optimization through automated screening of conditions. |

| Integration | Difficult to integrate with downstream processes like purification and analysis. | Easily integrated into multi-step, automated synthesis and analysis platforms. |

Advanced In Silico Screening and Machine Learning Approaches for Compound Discovery

Computational methods are revolutionizing the field of drug discovery, and their application to quinoline chemistry is a rapidly growing area of research. Advanced in silico screening allows for the rapid evaluation of virtual libraries containing thousands of derivatives of a parent scaffold like this compound. Techniques such as molecular docking can predict how these virtual compounds will bind to specific biological targets, helping to prioritize the most promising candidates for synthesis and in vitro testing.

Machine learning (ML) is further enhancing these capabilities. nih.gov ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel quinoline structures. mdpi.com For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been used to identify the key structural features of quinoline derivatives that are crucial for their anticancer activity. nih.gov Generative models, such as Generative Adversarial Networks (GANs), are even being developed to design entirely new quinoline-based molecules with desired properties. nih.govresearchgate.net These computational approaches significantly reduce the time and cost associated with traditional drug discovery by focusing laboratory efforts on compounds with the highest probability of success.

| Technique | Description | Specific Application for Quinoline Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. | To identify potential binding modes of quinoline derivatives with targets like EGFR or MRP2. | nih.govnih.gov |

| 3D-QSAR/CoMFA | Correlates the 3D structural properties of molecules with their biological activity. | To identify structural features beneficial for the anti-gastric cancer properties of quinolines. | nih.gov |

| Generative Adversarial Networks (GANs) | A class of ML models used to generate new data with the same statistics as the training set. | To generate novel quinoline-scaffold molecules with specific desired attributes (e.g., anti-cancer properties). | nih.govresearchgate.net |

| Reinforcement Learning (RL) | An ML technique that trains models to make a sequence of decisions. | To bias generative models towards producing quinoline molecules with optimized physicochemical properties. | researchgate.net |

Exploration of Novel Biological Targets and Pathways (Pre-clinical and In Vitro Studies)

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net While historically known for antimalarial and antimicrobial activities, recent research has expanded the therapeutic potential of quinoline derivatives to oncology, neurodegenerative diseases, and leishmaniasis. researchgate.netmdpi.com

Pre-clinical and in vitro studies are continuously identifying novel targets for substituted quinolines. For example, specific derivatives have shown potent activity as:

EGFR Inhibitors: Certain substituted quinolines exhibit strong inhibitory profiles against Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

Multidrug Resistance (MDR) Modulators: Quinolines have been discovered to inhibit the function of efflux pumps like ABCB1 (P-glycoprotein) and Multidrug Resistance-Associated Protein 2 (MRP2), which are major causes of chemotherapy failure. nih.govnih.gov

Antileishmanial Agents: 2-substituted quinolines have demonstrated significant activity in both in vitro and in vivo models of leishmaniasis. mdpi.com

Multitarget Alzheimer's Therapeutics: Hybrid molecules incorporating an 8-hydroxyquinoline (B1678124) moiety can act as cholinesterase inhibitors and metal chelators, addressing multiple pathological factors in Alzheimer's disease. mdpi.com

The unique combination of halogens and a reactive side chain in this compound makes it an ideal starting point for exploring these and other novel biological pathways. Future research will involve screening this compound and its derivatives against a broader array of targets, including kinases, proteases, and DNA-related enzymes, to uncover new therapeutic applications.

| Quinoline Scaffold Type | Biological Target/Pathway | Observed Effect (In Vitro/In Vivo) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Halogenated Quinolines (HQs) | Bacterial Biofilms | Potent biofilm eradication against MRSA, MRSE, and VRE. | Infectious Disease | nih.gov |

| Substituted 1,4-dihydroquinolines | ABCB1 (P-glycoprotein) Efflux Pump | Inhibition of efflux pump activity, reversing multidrug resistance. | Oncology | nih.gov |

| 2-Substituted Quinolines | Leishmania Parasites | Reduction in parasitic load in experimental models. | Leishmaniasis | mdpi.com |

| Benzoyl-2-arylquinolines | MRP2 Efflux Pump | Inhibition of MRP2-mediated transport. | Oncology | nih.gov |

| Tacrine-8-hydroxyquinoline Hybrids | Cholinesterases, Aβ Aggregation, Metal Chelation | Inhibition of cholinesterases and Aβ aggregation; chelation of Cu2+ and Zn2+. | Alzheimer's Disease | mdpi.com |

Sustainable Synthesis and Waste Minimization in Quinoline Chemistry Development

In line with the global push towards environmental responsibility, the principles of green chemistry are becoming increasingly important in the synthesis of complex molecules. Traditional methods for synthesizing quinolines often involve harsh reagents, toxic solvents, and high energy consumption, leading to significant waste generation. ijpsjournal.comresearchgate.net Future research on this compound and its derivatives will prioritize the development of sustainable and waste-minimized synthetic routes.

Key strategies in green quinoline chemistry include:

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with benign alternatives like water or polyethylene (B3416737) glycol (PEG)-400, or conducting reactions under solvent-free conditions. ijpsjournal.comtandfonline.com The use of recyclable, environmentally friendly catalysts such as L-proline or iron salts is also a major focus. researchgate.netrsc.org

Energy-Efficient Methods: Employing techniques like microwave irradiation, which can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.nettandfonline.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. ijpsjournal.com An iron-catalyzed functionalization of quinoline-N-oxides has been reported where water is the only by-product, achieving a significant reduction in the E-factor (a measure of waste produced). rsc.org

By adopting these sustainable practices, the chemical community can continue to develop novel and valuable quinoline-based compounds while minimizing the environmental impact of their synthesis.

| Aspect | Traditional Synthesis Methods | Green Synthesis Approaches | Reference |

|---|---|---|---|

| Catalyst | Often use toxic heavy metals or strong acids. | Employ benign catalysts (e.g., L-proline, iron salts) or are catalyst-free. | researchgate.netrsc.org |

| Solvent | Rely on hazardous and volatile organic solvents. | Utilize water, PEG-400, or solvent-free conditions. | ijpsjournal.comtandfonline.com |

| Energy Input | Often require prolonged heating under reflux. | Use energy-efficient methods like microwave irradiation. | researchgate.net |

| Waste Generation | Low atom economy and high E-factor, generating significant waste. | High atom economy, focus on waste prevention, and recyclable components. | ijpsjournal.comrsc.org |

| Reaction Time | Can be lengthy (many hours to days). | Often much shorter (minutes to a few hours). | tandfonline.com |

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-4-chloro-2-(chloromethyl)quinoline?

- Methodological Answer: The synthesis typically involves halogenation and functionalization of the quinoline core. For example:

Chloromethylation : React 2-methylquinoline with chlorine gas to form 2-(chloromethyl)quinoline .

Bromination/Chlorination : Sequential halogenation at positions 4 and 8 using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled conditions.

- Key Steps : Reflux in dichloromethane or chloroform, followed by purification via silica gel column chromatography (hexane/ethyl acetate gradients) .

- Example Reaction Table :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Cl₂ gas, DCM, 0°C | 2-(Chloromethyl)quinoline | 65% |

| 2 | NBS, CCl₄, reflux | 8-Bromo intermediate | 72% |

Q. How is column chromatography applied in purifying halogenated quinolines?

- Methodological Answer:

- Stationary Phase : Silica gel (60–120 mesh) with fluorescent indicator for UV detection.

- Eluent System : Gradients of non-polar (hexane) to polar (ethyl acetate) solvents to resolve halogenated intermediates. For example, 8-Bromo-2-methylquinoline purification uses 7:3 hexane/ethyl acetate .

- Critical Parameters : Monitor fractions via TLC (Rf = 0.3–0.5) and confirm purity via melting point analysis (e.g., 163–166°C for related compounds) .

Q. What spectroscopic methods confirm the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., chloromethyl protons at δ 4.5–5.0 ppm; quinoline aromatic protons at δ 7.5–8.5 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ = 292.9 for C₁₀H₇BrCl₂N) .

- IR : Detect C-Cl (600–800 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer: The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (SN2) or elimination under basic conditions. For example:

- Alkylation : React with phenols/thiols in acetone/K₂CO₃ to form ethers/thioethers .

- Elimination : Use DBU in DMF to generate vinylquinoline derivatives for further functionalization .

- Challenges : Competing hydrolysis in aqueous conditions; use anhydrous solvents and inert atmospheres .

Q. What challenges arise in X-ray crystallography for halogenated quinolines?

- Methodological Answer:

- Weak Intermolecular Interactions : Halogens (Br/Cl) participate in C–H⋯X or π-stacking (centroid distances ~3.7–3.8 Å), complicating packing analysis .

- Disorder : Dynamic chloromethyl groups may require restrained refinement in SHELXL .

- Data Collection : Use low-temperature (150 K) Mo/Kα radiation to minimize thermal motion .

Q. How to resolve contradictions in NMR data due to dynamic processes?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.